

A Comparative Purity Assessment of 2,5-Dichlorobenzenesulfonic Acid from Various Suppliers

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Compound of Interest

Compound Name: 2,5-Dichlorobenzenesulfonic acid

Cat. No.: B146585

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For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. **2,5-Dichlorobenzenesulfonic acid** is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of impurities can have a significant impact on the reaction yield, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of **2,5-Dichlorobenzenesulfonic acid** obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). The comparison is based on a series of analytical tests, with detailed experimental protocols provided.

Data Presentation

The quantitative data obtained from the analysis of **2,5-Dichlorobenzenesulfonic acid** from the three suppliers is summarized in the tables below for easy comparison.

Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Supplier	Purity by HPLC (Area %)	Number of Impurities Detected	Major Impurity (Area %)
Supplier A	99.2%	3	0.5%
Supplier B	98.5%	5	0.8%
Supplier C	99.5%	2	0.3%

Table 2: Assay Determination by Titration

Supplier	Assay (w/w %) by Titration
Supplier A	99.1%
Supplier B	98.3%
Supplier C	99.4%

Table 3: Physical and Chemical Properties

Supplier	Appearance	Melting Point (°C)[1]
Supplier A	White crystalline powder	98.0 - 100.5
Supplier B	Off-white powder	97.5 - 101.0
Supplier C	White crystalline powder	99.0 - 101.0

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to separate and quantify the main component and any organic impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% phosphoric acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 230 nm.
- Injection Volume: 10 µL.
- Sample Preparation: A solution of **2,5-Dichlorobenzenesulfonic acid** is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
- Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

2. Assay (w/w %) by Acid-Base Titration

This classic method determines the total acidic content, providing an overall assay of the sulfonic acid.

- Apparatus: A calibrated burette, a beaker, and a pH meter or a suitable indicator (e.g., phenolphthalein).
- Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized.
- Sample Preparation: An accurately weighed amount of **2,5-Dichlorobenzenesulfonic acid** (approximately 0.5 g) is dissolved in 50 mL of deionized water.
- Procedure: The sample solution is titrated with the standardized 0.1 N NaOH solution. The endpoint is determined either potentiometrically or by the color change of the indicator.
- Calculation: The weight/weight percentage (w/w %) of **2,5-Dichlorobenzenesulfonic acid** is calculated based on the volume of NaOH consumed. It is important to note that this method will titrate any acidic impurities present, which may lead to a higher assay value compared to the purity determined by HPLC if such impurities are present[2].

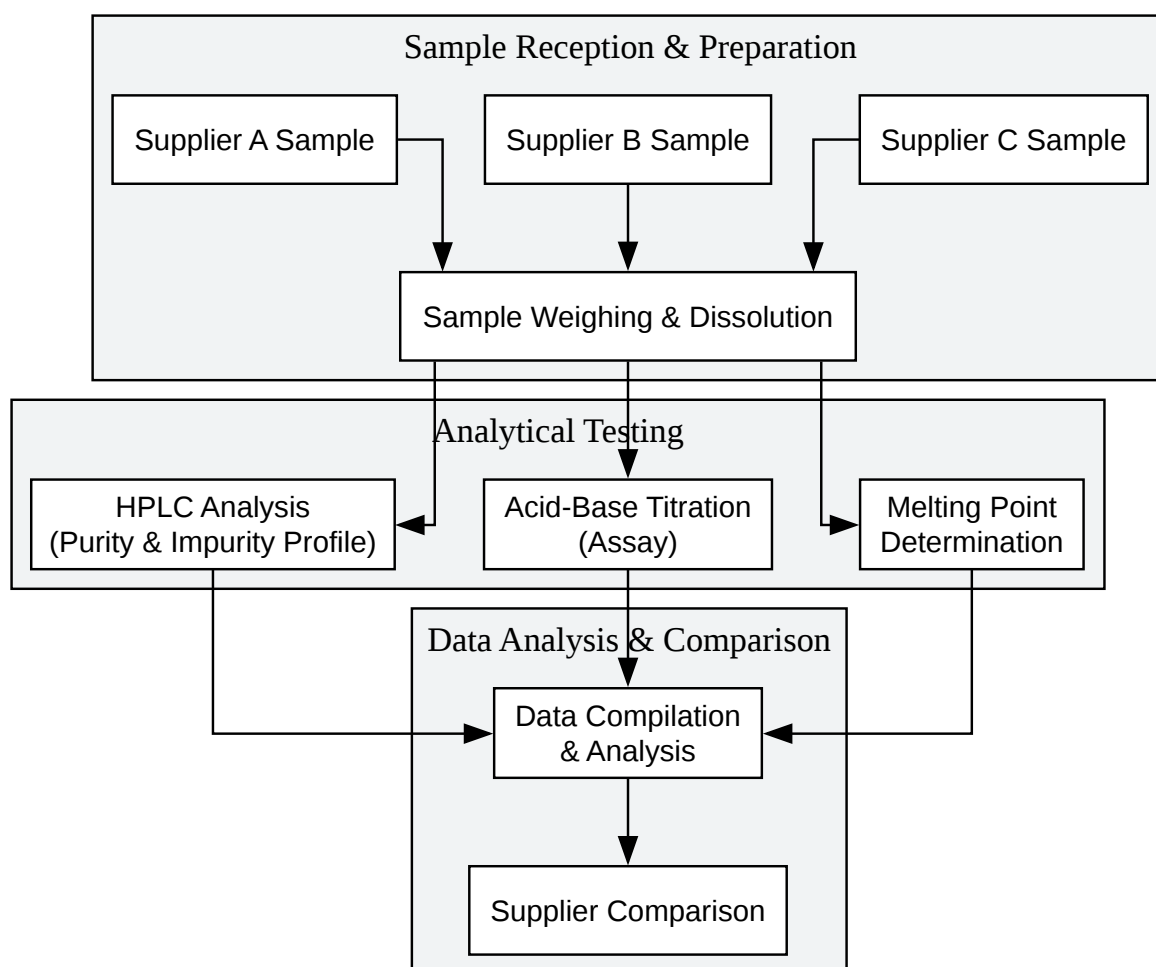
3. Melting Point Determination

The melting point is a useful indicator of purity, as impurities tend to depress and broaden the melting range.

- Instrumentation: A calibrated melting point apparatus.
- Procedure: A small amount of the dried sample is packed into a capillary tube and the melting range is observed and recorded.

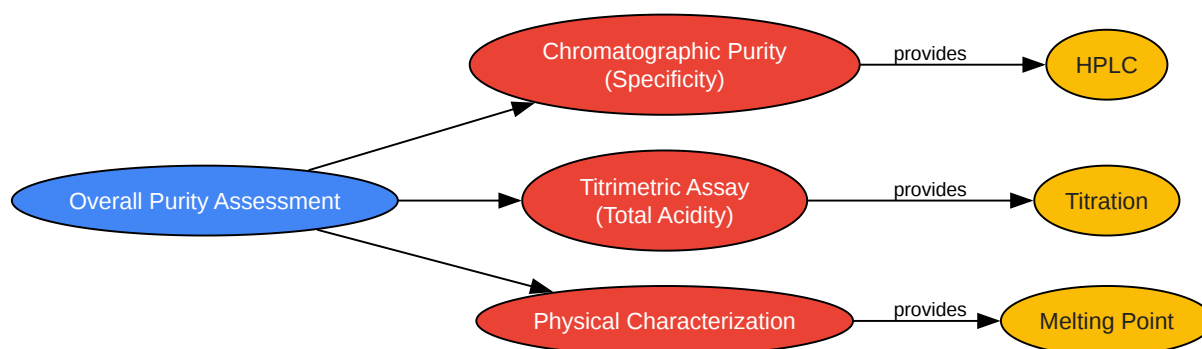
Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the purity assessment process.



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Caption: Experimental workflow for the purity assessment of **2,5-Dichlorobenzenesulfonic acid**.



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Caption: Logical relationship of analytical techniques for purity assessment.

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